Methyl stearidonate

描述

十八碳三烯酸甲酯是十八碳三烯酸的衍生物,十八碳三烯酸是一种多不饱和 ω-3 脂肪酸。它以其潜在的健康益处而闻名,常用于膳食补充剂和功能性食品。 十八碳三烯酸天然存在于某些植物油中,如黑醋栗籽油和琉璃苣油,是二十碳五烯酸的前体,二十碳五烯酸是人类健康的重要脂肪酸 .

准备方法

合成路线和反应条件: 十八碳三烯酸甲酯的制备通常涉及十八碳三烯酸与甲醇的酯化反应。这可以通过使用硫酸或盐酸等试剂的酸催化反应来实现。 反应通常在回流条件下进行,以确保完全转化 .

工业生产方法: 十八碳三烯酸甲酯的工业生产通常涉及富含十八碳三烯酸的油脂,例如改性大豆油的酯交换反应。该过程包括水解油脂以释放游离脂肪酸,然后与甲醇进行酯化反应。 也可以使用脂肪酶的酶法来提高反应的效率和选择性 .

化学反应分析

反应类型: 十八碳三烯酸甲酯会发生多种化学反应,包括:

氧化: 它可以被氧化形成氢过氧化物和其他氧化产物。

还原: 它可以被还原形成十八碳三烯酸。

酯化和酯交换: 它可以参与酯化和酯交换反应形成其他酯.

常用试剂和条件:

氧化: 常用的氧化剂包括氧气和过氧化物。

还原: 可以使用氢气在催化剂存在下的还原剂。

酯化: 通常使用硫酸等酸催化剂或脂肪酶等酶催化剂.

主要产物:

氧化: 氢过氧化物和其他氧化产物。

还原: 十八碳三烯酸。

酯化: 各种酯,取决于所用醇.

科学研究应用

Nutritional and Health Applications

Dietary Supplements and Functional Foods

Methyl stearidonate is recognized for its potential health benefits, particularly in dietary supplements. It serves as a precursor to eicosapentaenoic acid (EPA), an essential omega-3 fatty acid beneficial for cardiovascular health. Its incorporation into functional foods aims to enhance the nutritional profile, particularly in products targeting heart health and inflammation reduction .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway and reducing tumor necrosis factor (TNF) and prostaglandin E2 levels. These properties suggest its potential in managing inflammatory diseases such as arthritis and cardiovascular conditions .

Pharmaceutical Applications

Drug Development

this compound is investigated for its role in drug formulation due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients (APIs). Its use as a nonionic surfactant aids in stabilizing emulsions and improving drug delivery systems .

Cancer Research

Studies have shown that this compound may possess anti-cancer properties, potentially modulating cell signaling pathways involved in cancer progression. This makes it a candidate for further research in oncology, particularly regarding its effects on tumor growth inhibition .

Industrial Applications

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is utilized for its emollient properties. It enhances the texture and feel of products while providing moisturizing benefits. Its role as a stabilizer in emulsions is crucial for formulating creams and lotions .

Agricultural Sciences

The compound's amphiphilic nature allows it to be used in pesticide formulations, improving the efficacy of active ingredients through better dispersion and adherence to plant surfaces. Additionally, it has potential applications in soil remediation strategies .

Biochemical Research

Lipidomic Studies

this compound serves as a valuable tool in lipidomics, facilitating studies on lipid metabolism and cellular processes. Its incorporation into experimental models helps elucidate the roles of polyunsaturated fatty acids in cellular functions .

Microbial Metabolism Studies

Recent findings suggest that certain gut bacteria can metabolize stearidonic acid into conjugated forms, indicating a previously unexplored metabolic pathway that could have implications for human health and nutrition .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nutritional Supplements | Precursor to EPA, enhances heart health | Anti-inflammatory effects |

| Pharmaceutical | Enhances solubility of APIs, stabilizes drug formulations | Improved drug delivery |

| Cosmetics | Used as an emollient and stabilizer in creams and lotions | Enhanced texture and moisturizing properties |

| Agriculture | Improves pesticide formulations and soil remediation strategies | Increased efficacy of active ingredients |

| Biochemical Research | Aids in lipid metabolism studies | Insights into cellular lipid functions |

Case Studies

- Anti-inflammatory Effects Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential therapeutic role in inflammatory diseases.

- Cancer Cell Line Research : Research involving various cancer cell lines showed that this compound inhibited proliferation, indicating its potential use as an adjunct therapy in cancer treatment.

- Lipidomic Analysis : A lipidomic study utilizing this compound revealed critical insights into membrane fluidity changes associated with different dietary fats, contributing to the understanding of dietary impacts on health.

作用机制

十八碳三烯酸甲酯主要通过在体内转化为二十碳五烯酸发挥其作用。这种转化涉及酶 delta-6-去饱和酶,它从十八碳三烯酸中去除氢原子。 二十碳五烯酸已知可以调节炎症途径并减少促炎性二十碳烷酸的产生 .

类似化合物:

α-亚麻酸: 另一种 ω-3 脂肪酸,是十八碳三烯酸的前体。

二十碳五烯酸: 十八碳三烯酸代谢的直接产物,具有类似的健康益处。

二十二碳六烯酸: 另一种具有显著健康益处的 ω-3 脂肪酸.

独特性: 十八碳三烯酸甲酯在从 α-亚麻酸到二十碳五烯酸的代谢途径中起着中间作用,这一点是独一无二的。 与二十碳五烯酸和二十二碳六烯酸相比,它不易氧化,使其在膳食补充剂中更稳定 .

相似化合物的比较

Alpha-linolenic acid: Another omega-3 fatty acid that is a precursor to stearidonic acid.

Eicosapentaenoic acid: A direct product of stearidonic acid metabolism with similar health benefits.

Docosahexaenoic acid: Another omega-3 fatty acid with significant health benefits.

Uniqueness: Stearidonic acid methyl ester is unique due to its intermediate role in the metabolic pathway from alpha-linolenic acid to eicosapentaenoic acid. It is less prone to oxidation compared to eicosapentaenoic acid and docosahexaenoic acid, making it more stable for use in dietary supplements .

生物活性

Methyl stearidonate, a secondary metabolite derived from marine sources such as the seaweed Padina tenuis, has garnered attention for its potential biological activities. This compound is structurally related to stearidonic acid, an omega-3 fatty acid, and has been studied for various health-related applications, including its effects on metabolic processes and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the isolation of active compounds from Enteromorpha linza, which included stearidonic acid and gamma-linolenic acid, demonstrating potent effects against pathogenic bacteria such as Prevotella intermedia and Porphyromonas gingivalis. The minimum inhibitory concentration (MIC) values for these compounds were determined to be 39.06 μg/mL against P. intermedia and 9.76 μg/mL against P. gingivalis .

Effects on Fatty Acid Metabolism

This compound plays a role in regulating fatty acid metabolism, particularly in the context of cancer prevention. A study involving Apc-mutant mice showed that a methyl donor depleted (MDD) diet significantly altered systemic fatty acid profiles, decreasing levels of cancer-promoting fatty acids while increasing beneficial ones like eicosapentaenoic acid (EPA). This suggests that this compound may contribute to protective mechanisms against colorectal cancer .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Various extracts containing this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, studies on seaweed extracts have demonstrated their high ferric-reducing antioxidant power (FRAP), indicating that this compound could play a role in enhancing antioxidant defenses in biological systems .

Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against P. intermedia and P. gingivalis | |

| Cancer Prevention | Alters fatty acid metabolism favorably | |

| Antioxidant | High FRAP values in seaweed extracts |

Case Study: Methyl Donor Depletion and Cancer

In a controlled study involving Apc-mutant mice, researchers observed that those subjected to a methyl donor depleted diet exhibited significant reductions in tumor development compared to controls. The study highlighted the importance of dietary components, including this compound, in modulating metabolic pathways associated with cancer risk .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival.

- Fatty Acid Regulation : By modifying the levels of various fatty acids in the body, this compound may influence inflammation and tumorigenesis.

- Antioxidant Defense : It may enhance cellular antioxidant capacity, thereby protecting cells from oxidative damage.

属性

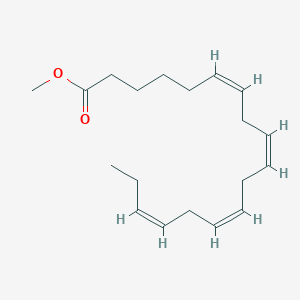

IUPAC Name |

methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKCHKCDPCDEG-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015995 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73097-00-4 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。